3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide
CAS No.: 1251661-75-2
Cat. No.: VC5209500
Molecular Formula: C15H19N5O3
Molecular Weight: 317.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251661-75-2 |
|---|---|
| Molecular Formula | C15H19N5O3 |
| Molecular Weight | 317.349 |
| IUPAC Name | 3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22) |
| Standard InChI Key | XJBOFBXTXVSGMT-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide, encodes its structural complexity. Its molecular formula is C₁₅H₁₉N₅O₃, with a molecular weight of 317.349 g/mol. Key features include:
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A pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively.
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A carboxamide linker at position 4, connecting to a 2-oxoethyl moiety.
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A pyridin-4-yl group tethered via an ethylamine chain to the oxoethyl group.
The SMILES notation, CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2, further clarifies atom connectivity.
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound remain unreported, analogous pyrazole carboxamides exhibit planar pyrazole rings with dihedral angles <5° relative to adjacent aromatic systems . The pyridin-4-yl group likely adopts a conformation minimizing steric hindrance, as seen in structurally related molecules.
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data, extrapolated from similar compounds :
| Technique | Expected Findings |
|---|---|
| ¹H NMR | δ 8.5–8.7 (pyridine H), δ 7.2–7.4 (pyrazole H), δ 3.8–4.0 (methoxy), δ 2.5–3.5 (ethylamine) |
| IR | 1670 cm⁻¹ (amide C=O), 1710 cm⁻¹ (ketone C=O), 1250 cm⁻¹ (C-O methoxy) |
| MS (ESI+) | m/z 318.35 [M+H]⁺ |
Physicochemical Properties
Solubility and Stability
No experimental solubility data are available, but structural analogs suggest:
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Moderate lipid solubility due to the pyridinyl and methoxy groups.
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pH-dependent stability: Susceptibility to hydrolysis in strongly acidic/basic conditions via amide bond cleavage.
Thermodynamic Properties
Predicted values (computational models):
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LogP: 1.2–1.8 (indicating moderate hydrophobicity).
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pKa: 3.9 (pyridine nitrogen), 9.1 (secondary amine).
| Activity | Example Compound | Citation |
|---|---|---|
| Anticancer | N-(2-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole | |
| Antioxidant | Difluoromethylpyrazole derivatives | |
| Anti-inflammatory | Pyrazole amines |
This compound’s pyridin-4-yl moiety may enhance binding to kinase domains, a feature exploited in oncology therapeutics.
Comparative Analysis with Related Pyrazole Derivatives
Substituent Effects on Bioactivity
Modifying substituents significantly alters pharmacological profiles:
Structural Uniqueness
The target compound’s 2-oxoethylpyridin-4-yl chain distinguishes it from simpler pyrazole carboxamides, potentially conferring:
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Extended hydrogen-bonding capacity via the ketone and pyridine.
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Conformational flexibility for binding diverse biological targets.
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